molecular formula C6H4Cl2O B018951 2,4-Dichlorophenol-d3 CAS No. 93951-74-7

2,4-Dichlorophenol-d3

Cat. No.: B018951
CAS No.: 93951-74-7
M. Wt: 166.02 g/mol
InChI Key: HFZWRUODUSTPEG-CBYSEHNBSA-N
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Description

2,4-Dichloro-3,5,6-trideuteriophenol is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is a derivative of 2,4-dichlorophenol, where the hydrogen atoms at positions 3, 5, and 6 on the benzene ring are replaced with deuterium. It is used primarily in scientific research as a stable isotope-labeled compound for various analytical and experimental purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-3,5,6-trideuteriophenol typically involves the deuteration of 2,4-dichlorophenol. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of 2,4-dichloro-3,5,6-trideuteriophenol follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques, such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3,5,6-trideuteriophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Environmental Analysis

a. Tracing Pollutants
DCP-d3 is utilized as a tracer in environmental studies to understand the degradation pathways of chlorinated phenols in ecosystems. Its isotopic labeling allows researchers to distinguish between natural and anthropogenic sources of pollution. For instance, studies have shown that DCP-d3 can be effectively used to monitor the degradation processes in soil and water systems, providing insights into the environmental fate of chlorinated compounds .

b. Bioremediation Studies
Research has demonstrated the effectiveness of using DCP-d3 in bioremediation processes. For example, the white rot fungus Phanerochaete chrysosporium has been studied for its ability to degrade DCP-d3, revealing potential pathways for bioremediation of contaminated sites. This compound serves as a model substrate to evaluate the efficiency of microbial degradation under varying environmental conditions .

Chemical Synthesis

a. Synthesis of Derivatives
DCP-d3 is employed in the synthesis of various chemical derivatives due to its stable isotopic labeling. This application is particularly useful in pharmaceutical research where deuterated compounds often exhibit altered pharmacokinetics and metabolic profiles compared to their non-deuterated counterparts .

b. Reaction Mechanism Studies
The presence of deuterium in DCP-d3 facilitates detailed mechanistic studies in organic chemistry. Researchers can utilize kinetic isotope effects to investigate reaction pathways and mechanisms involving chlorinated phenols, enhancing understanding of chemical transformations .

Toxicological Research

a. Toxicity Assessment
DCP-d3 is used in toxicological studies to assess the safety and toxicity profiles of chlorinated phenols. By using a deuterated version, researchers can track metabolic pathways and identify potential toxic metabolites without interference from non-deuterated compounds .

b. Environmental Health Studies
The compound plays a role in studying the impact of chlorinated phenols on human health and wildlife. It helps in understanding how these pollutants interact with biological systems, contributing to risk assessments for exposure to environmental contaminants .

  • Degradation Pathways by Fungi
    A study published in Environmental Science & Technology explored the degradation mechanisms of DCP-d3 by Phanerochaete chrysosporium. The research highlighted how this fungus mineralizes DCP-d3 under specific conditions, providing insights into bioremediation strategies for chlorinated pollutants .
  • Kinetic Studies on Reaction Mechanisms
    Research conducted on the reaction kinetics involving DCP-d3 allowed scientists to elucidate mechanisms that govern chlorination reactions. The findings have implications for both synthetic organic chemistry and environmental remediation efforts .
  • Toxicity Profiling in Aquatic Systems
    A comprehensive toxicity assessment involving DCP-d3 was conducted to evaluate its effects on aquatic organisms. The results indicated significant insights into how chlorinated phenols affect aquatic life, aiding regulatory bodies in establishing safety guidelines .

Mechanism of Action

The mechanism of action of 2,4-dichloro-3,5,6-trideuteriophenol is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and interactions with enzymes and other molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using mass spectrometry and other analytical techniques .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: The non-deuterated parent compound, commonly used in various industrial applications.

    2,4-Dichloro-3,5-dimethylphenol: Another chlorinated phenol with different substituents on the benzene ring.

    2,4-Dichloro-3,5,6-trihydroxyphenol: A hydroxylated derivative with different functional groups.

Uniqueness

2,4-Dichloro-3,5,6-trideuteriophenol is unique due to its stable isotope labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium atoms allows for precise tracking and quantification in complex mixtures, making it a valuable tool in scientific research .

Biological Activity

2,4-Dichlorophenol-d3 (2,4-DCP-d3) is a deuterated form of 2,4-dichlorophenol, a compound widely used in various industrial applications and as a chemical intermediate. Understanding its biological activity is crucial due to its implications for human health and environmental safety. This article synthesizes findings from diverse studies, including case studies and research data, to elucidate the biological effects of 2,4-DCP-d3.

2,4-Dichlorophenol is characterized by its chlorinated phenolic structure, which influences its solubility and reactivity. The compound is rapidly absorbed through the gastrointestinal tract and undergoes biotransformation primarily via phase I (oxidation) and phase II (conjugation) pathways. Studies have shown that it is metabolized into various conjugates that are excreted in urine, indicating efficient elimination from the body .

Carcinogenicity

Research conducted by the National Toxicology Program (NTP) indicated that 2,4-DCP has potential carcinogenic effects. In a two-year study involving F344/N rats and B6C3F1 mice, high doses of 2,4-DCP led to significant health issues such as bone marrow atrophy in rats and liver necrosis in mice. Notably, while some neoplastic lesions were observed in mice, male rats showed no significant increase in cancer incidence .

Genetic Toxicology

Genetic toxicity assessments revealed mixed results. In tests using the bacterial strain S. typhimurium TA1535, 2,4-DCP exhibited equivocal mutagenicity only in the presence of metabolic activation . Additionally, it was found to increase sister chromatid exchanges in cultured Chinese hamster ovary (CHO) cells, indicating potential genotoxic effects .

Environmental Impact and Bioaccumulation

The bioavailability and bioaccumulation of 2,4-DCP have been studied extensively in aquatic organisms. A study on the freshwater clam Sphaerium corneum showed that bioaccumulation was influenced not only by the chemical concentration but also by sediment characteristics. The uptake of 2,4-DCP was significantly affected by its binding to particles in the sediment .

Urinary Biomonitoring

The National Health and Nutrition Examination Survey (NHANES) has provided valuable data on human exposure to 2,4-DCP through urinary concentration measurements. Results from multiple survey cycles showed that urinary concentrations of 2,4-DCP varied significantly across demographic groups, with higher levels observed in children and older adults . The geometric mean concentrations ranged from 0.803 μg/L to 1.04 μg/L during the survey periods .

Bioremediation Efforts

Recent studies have explored innovative bioremediation techniques for degrading 2,4-DCP in contaminated environments. For instance, the use of lignin-degrading fungi such as Phanerochaete chrysosporium has shown promise in mineralizing 2,4-DCP effectively . Moreover, novel nanocomposite materials have been developed to enhance dechlorination processes in wastewater treatment settings .

Summary of Findings

Study Aspect Findings
Carcinogenicity Mixed results; no significant increase in neoplasms in male rats
Genetic Toxicology Equivocal mutagenicity; increased sister chromatid exchanges
Bioaccumulation Influenced by sediment characteristics; significant uptake in clams
Human Exposure Varying urinary concentrations; higher levels in children and older adults
Bioremediation Effective degradation using fungi and nanocomposites

Properties

IUPAC Name

2,4-dichloro-3,5,6-trideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZWRUODUSTPEG-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)Cl)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-74-7
Record name Phen-2,3,5-d3-ol, 4,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorophenol-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.